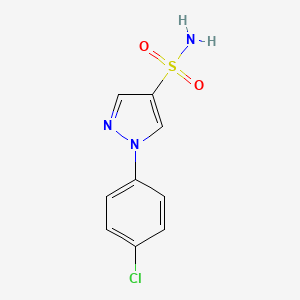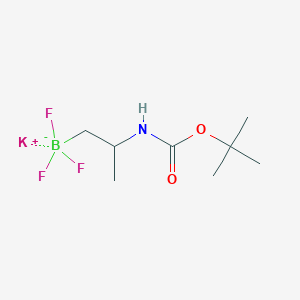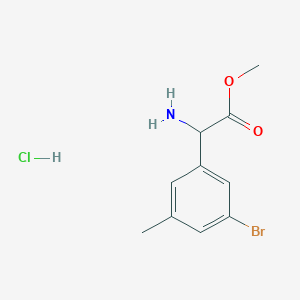
4-(Methylamino)butane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylamino)butane-1,2-diol is an organic compound with the molecular formula C5H13NO2 It is a derivative of butane, featuring both an amino group and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Methylamino)butane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutan-1,2-diol with methylamine. The reaction typically occurs under mild conditions, with the presence of a base such as sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 4-(methylamino)but-2-en-1,2-diol. This process requires a suitable catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylamino)butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: The major products include butanone and butanal.
Reduction: The products are typically simpler alcohols and amines.
Substitution: Various substituted amines and alcohols are formed depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Methylamino)butane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(Methylamino)butane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, influencing their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylamino)butane-1,3-diol: Similar structure but with the hydroxyl groups on different carbon atoms.
4-(Methylamino)pentane-1,2-diol: An extended carbon chain version of the compound.
2-(Methylamino)butane-1,2-diol: The amino group is located on a different carbon atom.
Uniqueness
4-(Methylamino)butane-1,2-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
865604-08-6 |
|---|---|
Fórmula molecular |
C5H13NO2 |
Peso molecular |
119.16 g/mol |
Nombre IUPAC |
4-(methylamino)butane-1,2-diol |
InChI |
InChI=1S/C5H13NO2/c1-6-3-2-5(8)4-7/h5-8H,2-4H2,1H3 |
Clave InChI |
ZQNSAAQTUHTYCK-UHFFFAOYSA-N |
SMILES canónico |
CNCCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


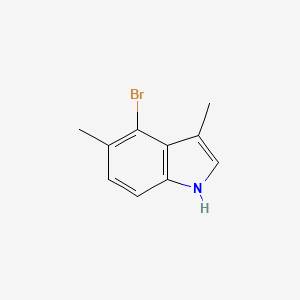
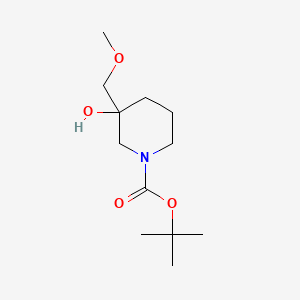
![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carboxylic acid, 5-amino-, ethyl ester](/img/structure/B13515509.png)
![4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B13515518.png)


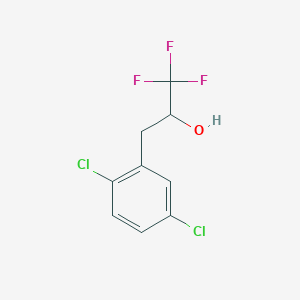
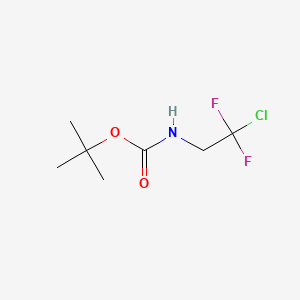
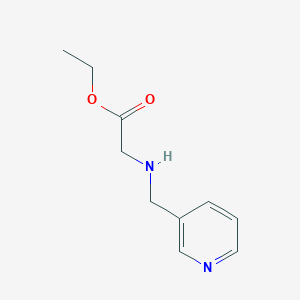

![(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid](/img/structure/B13515554.png)
